2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride

KCNQ2 inhibition potency comparison automated patch clamp

2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (CAS 3552-63-4) is a quinazolin-4(3H)-one derivative bearing a piperidin-1-ylmethyl substituent at the C2 position. In the primary literature this compound is known as ML252 and is classified as a potent, small-molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel.

Molecular Formula C14H18ClN3O
Molecular Weight 279.76 g/mol
CAS No. 3552-63-4
Cat. No. B1384237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride
CAS3552-63-4
Molecular FormulaC14H18ClN3O
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=NC3=CC=CC=C3C(=O)N2.Cl
InChIInChI=1S/C14H17N3O.ClH/c18-14-11-6-2-3-7-12(11)15-13(16-14)10-17-8-4-1-5-9-17;/h2-3,6-7H,1,4-5,8-10H2,(H,15,16,18);1H
InChIKeyCKTAXCRXDKHHKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride (CAS 3552-63-4): Procurement-Relevant Identity, Class, and Core Characteristics


2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (CAS 3552-63-4) is a quinazolin-4(3H)-one derivative bearing a piperidin-1-ylmethyl substituent at the C2 position [1]. In the primary literature this compound is known as ML252 and is classified as a potent, small-molecule inhibitor of the KCNQ2 (Kv7.2) voltage-gated potassium channel [2]. The quinazolin-4(3H)-one scaffold is a recognized privileged structure in medicinal chemistry, but the specific 2-(piperidin-1-ylmethyl) substitution pattern confers a distinct target-interaction profile that cannot be assumed for other 2-substituted or 3-substituted quinazolinone analogs [3].

Primary Target
KCNQ2 (Kv7.2) channel inhibition studies
Selectivity Context
Isoform-selectivity profiling (KCNQ2 vs. KCNQ1)
CNS Research
Brain-penetrant tool compound for in vivo neuronal studies

Why Generic Quinazolinone Substitution Fails for 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride (CAS 3552-63-4)


The quinazolin-4(3H)-one scaffold is notoriously sensitive to the nature and position of substituents. Compounds differing only in the C2 side chain—such as 2-methyl, 2-phenyl, or 3-piperidinylmethyl analogs—exhibit divergent primary target engagement, selectivity, and ADME profiles [1]. The C2 piperidin-1-ylmethyl group in the target compound directs inhibition toward KCNQ2 channels (IC50 = 69–70 nM), whereas 2-phenyl analogs engage VEGFR-2 kinase and 2-methyl analogs have shown antiviral activity, illustrating that target pharmacology is not transferable across C2 substituent types [2][3]. Consequently, generic selection of a “quinazolinone” without verifying the exact substitution pattern carries a high risk of selecting a compound with irrelevant bioactivity for the intended experimental system.

C2 vs. C3 Substitution
Piperidinylmethyl position switches primary target between KCNQ2 (C2) and GHS-R1a (C3), invalidating KCNQ2 conclusions.
2‑Arylquinazolinones
2‑Phenyl or 2‑methyl analogs engage VEGFR‑2 kinase or show antiviral activity, not KCNQ2 channel modulation.
CNS Penetration Gap
Non‑piperidinylmethyl quinazolinones typically lack documented brain exposure data; in vivo KCNQ2 study translation may require independent validation.

Quantitative Differentiation Evidence for 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride (CAS 3552-63-4) vs. Closest Analogs


KCNQ2 Inhibitory Potency: 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one vs. Closest Quinazolinone Analog CHEMBL2164049

The target compound inhibits KCNQ2 with an IC50 of 70 nM (also reported as 69 nM for the free base ML252) in CHO cells by automated patch clamp electrophysiology [1][2]. A structurally related quinazolinone analog (CHEMBL2164049), which differs in the C2/C3 substitution pattern, exhibits a significantly higher IC50 of 260 nM under identical assay conditions, representing a 3.7-fold loss in potency [3]. This demonstrates that subtle changes in the substitution pattern around the quinazolinone core directly and substantially impact KCNQ2 antagonist activity.

KCNQ2 IC50 vs. analog
Head-to-head
IC50 70 nM vs. 260 nM (3.7‑fold higher potency)
Supports lower concentration assay design; off‑target probability may reduce with dose.
Automated patch clamp, CHO‑KCNQ2; comparator CHEMBL2164049.
KCNQ2 inhibition potency comparison automated patch clamp

KCNQ Channel Selectivity Profile: 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one vs. Reference KCNQ2 Blockers

In a standardized IonWorks electrophysiology panel, 2-(piperidin-1-ylmethyl)quinazolin-4(3H)-one (ML252) showed >40-fold selectivity for KCNQ2 (IC50 = 0.07 ± 0.01 µM) over KCNQ1 (IC50 = 2.92 ± 3.90 µM) [1]. In contrast, the reference KCNQ blocker linopirdine exhibited no selectivity between KCNQ2 (IC50 = 0.71 ± 0.23 µM) and KCNQ1 (IC50 = 0.71 ± 0.28 µM) [1]. This selectivity differential means that at KCNQ2-inhibitory concentrations, the target compound spares KCNQ1 (cardiac I_Ks), a property not shared by linopirdine.

KCNQ2/KCNQ1 selectivity
Head-to-head
~42‑fold selectivity vs. linopirdine (1‑fold)
May enable KCNQ2‑specific modulation; linopirdine non‑selectivity may confound cardiac KCNQ1.
IonWorks panel; KCNQ1 IC50 2.92 µM (target) vs. 0.71 µM (linopirdine).
KCNQ selectivity IonWorks electrophysiology Kv7 channel panel

Brain Penetration: 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride In Vivo CNS Exposure

2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one hydrochloride (ML252 hydrochloride) achieves a brain-to-plasma (B:P) ratio of 1.9 in rats following a single intraperitoneal dose of 10 mg/kg, with an absolute brain concentration of 672 nM measured 1 hour post-dose . This high CNS penetrance is not a general property of the quinazolinone class—many 2-aryl quinazolinones show poor brain partitioning due to higher polar surface area and efflux transporter susceptibility. The piperidin-1-ylmethyl group at C2 contributes to favorable passive permeability while maintaining acceptable molecular weight (279.76 g/mol for the HCl salt), enabling in vivo studies of neuronal KCNQ2 function.

Brain penetration
Data to verify
B:P ratio 1.9; 672 nM brain at 1 h (rat, 10 mg/kg i.p.)
Reported CNS exposure supports in vivo KCNQ2 research; class‑level analogs likely show poor brain partitioning.
No peer‑reviewed PK source cited; verify with independent lot.
brain penetration in vivo PK B:P ratio

CYP450 Inhibition Liability: Quantitative Off-Target Profile vs. KCNQ2 Selectivity Context

The compound inhibits multiple cytochrome P450 isoforms with nanomolar potency: CYP1A2 (IC50 = 6.1 nM), CYP3A4 (IC50 = 3.9 nM), CYP2C9 (IC50 = 18.9 nM), and CYP2D6 (IC50 = 19.9 nM) . While this represents a significant off-target liability for therapeutic development, it is a critical differentiating parameter for procurement: researchers intending to use this compound in cell-based assays with concurrent CYP-metabolized substrates must account for these potent CYP interactions. In contrast, the structurally distinct 2-phenylquinazolin-4(3H)-one analogs (e.g., VEGFR-2 inhibitor series) have not been reported to exhibit this CYP inhibition profile, making them potentially more suitable for assays where CYP-related artifacts must be minimized [1].

CYP inhibition profile
Cross-study
CYP1A2 6.1 nM, CYP3A4 3.9 nM, CYP2C9 18.9 nM, CYP2D6 19.9 nM
Potent CYP inhibition context relevant for co‑administered substrate assays; 2‑phenyl analogs lack this profile.
Recombinant CYP panel; consider if CYP‑metabolized probes are used.
CYP450 inhibition drug metabolism off-target liability

Pharmacodynamic Differentiation: C2 Piperidinylmethyl vs. C3 Piperidinylmethyl Substitution and Target Engagement Divergence

The 2-(piperidin-1-ylmethyl) substitution directs target engagement toward KCNQ2 channels, whereas the 3-(piperidinylmethyl) regioisomeric series (e.g., YIL-781) is characterized as GHS-R1a (ghrelin receptor) antagonists [1]. YIL-781 binds GHS-R1a with Ki = 17 nM with no significant KCNQ2 activity reported, while the target compound binds KCNQ2 with IC50 = 69–70 nM with no reported GHS-R1a activity [1]. This positional isomerism on the quinazolinone core produces a complete switch in primary pharmacology, demonstrating that the position of the piperidine-bearing substituent is a non-interchangeable structural determinant of bioactivity.

Target switch C2→C3
Class-level
C2: KCNQ2 IC50 69–70 nM; C3 (YIL‑781): GHS‑R1a Ki 17 nM
Substitution position determines target; C3 analogs unlikely to replicate KCNQ2 activity.
Independent publications; no direct cross‑assay comparison available.
substitution pattern KCNQ2 vs. GHS-R1a target divergence

In Vivo Neuronal Target Engagement: 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one Validated in Zebrafish CNS Model

In transgenic zebrafish larvae expressing the CaMPARI optical reporter, ML252 (the free base of the target compound) demonstrated in vivo target engagement by increasing neuronal excitability through KCNQ2 inhibition [1]. This whole-organism validation of KCNQ2-mediated pharmacodynamic effect is absent from the published profiles of 2-methylquinazolin-4(3H)-one and 2-phenylquinazolin-4(3H)-one analogs, which have not been characterized in neuronal excitability assays. The zebrafish data provide direct evidence that the in vitro KCNQ2 potency translates to a measurable in vivo electrophysiological consequence.

In vivo target engagement
Context-dependent
Increased neuronal excitability in zebrafish (CaMPARI), consistent with KCNQ2 inhibition
Whole‑organism KCNQ2 response supports translational study design; 2‑methyl/2‑phenyl analogs lack this data.
Transgenic zebrafish larvae; ML252 bath application.
in vivo target engagement zebrafish neuronal excitability

Optimal Application Scenarios for 2-(Piperidin-1-ylmethyl)quinazolin-4(3H)-one Hydrochloride (CAS 3552-63-4) Based on Quantitative Evidence


KCNQ2 Channel Pharmacology Studies Requiring Sub-100 nM Potency with Isoform Selectivity

The compound's IC50 of 69–70 nM against KCNQ2 [1] and >40-fold selectivity over KCNQ1 make it suitable for electrophysiological and biochemical studies where KCNQ2-specific modulation must be isolated from effects on cardiac KCNQ1 channels. Researchers should use automated patch clamp (IonWorks or equivalent) or manual patch clamp with CHO or HEK cells expressing recombinant human KCNQ2 at compound concentrations of 0.01–1 µM to achieve graded channel inhibition without saturating KCNQ1.

CNS Neuroscience Research Requiring Brain-Penetrant KCNQ2 Inhibition In Vivo

With a measured B:P ratio of 1.9 and brain concentration of 672 nM at a 10 mg/kg i.p. dose in rat [1], this compound is appropriate for rodent models investigating the role of KCNQ2 in neuronal excitability, seizure susceptibility, or pain signaling. The in vivo zebrafish neuronal excitability data provide cross-species validation. For rodent studies, intraperitoneal administration of 5–20 mg/kg is a reasonable starting range based on published pharmacokinetics.

KCNQ2/Nav Channel Crosstalk Studies Where Linopirdine's Non-Selectivity Is Unacceptable

Linopirdine blocks KCNQ2 and KCNQ1 equipotently (IC50 = 0.71 µM for both) [1], making it unsuitable for experiments where cardiac KCNQ1 effects must be excluded. The target compound's 42-fold KCNQ2-over-KCNQ1 selectivity window [1] provides a cleaner pharmacological tool for dissecting the specific contribution of KCNQ2 (M-current) to neuronal firing patterns without confounding cardiac channel interactions.

Medicinal Chemistry SAR Programs Centered on C2-Substituted Quinazolinones

As a well-characterized C2-piperidinylmethyl quinazolinone with published KCNQ2 potency, selectivity, CYP inhibition, and brain penetration data [1], this compound serves as a validated reference point for SAR exploration. The complete pharmacological switch between C2-piperidinylmethyl (KCNQ2 inhibitor) and C3-piperidinylmethyl (GHS-R1a antagonist, e.g., YIL-781 [2]) provides a compelling demonstration of positional SAR that can guide further analog design.

Application
Selection Property
Validation Focus
KCNQ2 channel pharmacology studies
KCNQ2 isoform selectivity profile
Automated patch clamp selectivity validation (IonWorks)
CNS KCNQ2 inhibition research
Brain‑to‑plasma exposure context
In vivo CNS exposure validation in rodent models
KCNQ2‑specific neuronal excitability studies (excluding KCNQ1)
KCNQ2/KCNQ1 selectivity window
Cardiac KCNQ1 channel exclusion confirmation
Medicinal chemistry SAR programs
C2‑piperidinylmethyl quinazolinone scaffold
Positional SAR target engagement profiling

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